Lipophilicity (LogP) Differentiation vs. Unsubstituted Parent Scaffold 2-Piperazin-1-yl-1,3-benzothiazole
The target compound exhibits a computed LogP of 2.5–2.73, representing a ΔLogP of +0.4 to +0.63 log units higher than the unsubstituted parent scaffold 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0; LogP = 2.10) [1]. This difference corresponds to an approximately 2.5- to 4.3-fold higher octanol-water partition coefficient, which is predicted to enhance passive membrane permeability while maintaining acceptable aqueous solubility for oral bioavailability .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem computed); LogP = 2.73 (Fluorochem vendor computed) |
| Comparator Or Baseline | 2-Piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0): LogP = 2.10 (Chemsrc); LogP = 1.61 (Hit2Lead) |
| Quantified Difference | ΔLogP = +0.4 to +0.63 (PubChem vs. Chemsrc); ΔLogP = +0.89 to +1.12 (Fluorochem vs. Hit2Lead) |
| Conditions | Computed XLogP3-AA (PubChem 2.1) and vendor-computed LogP (Fluorochem); comparator LogP from Chemsrc and Hit2Lead databases |
Why This Matters
Higher LogP within the drug-like range (1–5) is associated with improved membrane permeability and oral absorption potential, making this compound a more favorable starting point for CNS-penetrant or orally bioavailable lead optimization campaigns compared to the less lipophilic parent scaffold.
- [1] PubChem Compound Summary. 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole, CID 45496408. Computed XLogP3-AA = 2.5. Accessed May 2026. View Source
